![molecular formula C10H13NO2 B11820936 1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-2-hydroxyacetophenone is an organic compound characterized by the presence of a dimethylamino group and a hydroxy group attached to an acetophenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-hydroxyacetophenone typically involves the introduction of the dimethylamino group and the hydroxy group onto the acetophenone structure. One common method is the reaction of 4-(Dimethylamino)benzaldehyde with acetophenone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of 4-(Dimethylamino)-2-hydroxyacetophenone .
Industrial Production Methods
Industrial production of 4-(Dimethylamino)-2-hydroxyacetophenone may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-2-hydroxyacetophenone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-(Dimethylamino)-2-acetylbenzoquinone, while reduction of the carbonyl group can produce 4-(Dimethylamino)-2-hydroxyphenylethanol.
Applications De Recherche Scientifique
4-(Dimethylamino)-2-hydroxyacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-2-hydroxyacetophenone involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar in structure but lacks the hydroxy group.
4-(Dimethylamino)benzoic acid: Contains a carboxylic acid group instead of the hydroxy group.
4-(Dimethylamino)pyridine: Contains a pyridine ring instead of the acetophenone backbone.
Uniqueness
4-(Dimethylamino)-2-hydroxyacetophenone is unique due to the presence of both the dimethylamino and hydroxy groups on the acetophenone structure. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
1-[4-(dimethylamino)phenyl]-2-hydroxyethanone |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9-5-3-8(4-6-9)10(13)7-12/h3-6,12H,7H2,1-2H3 |
Clé InChI |
JLBJGKGQAIINIB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


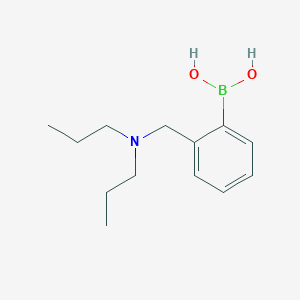
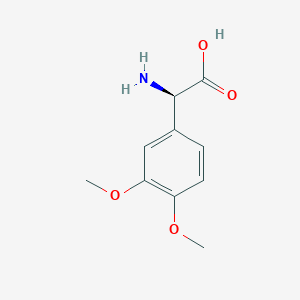

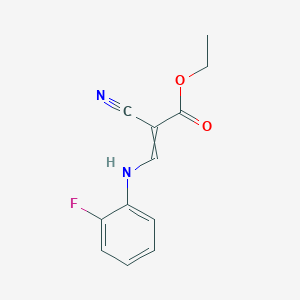
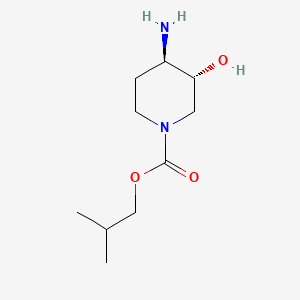
![N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B11820874.png)
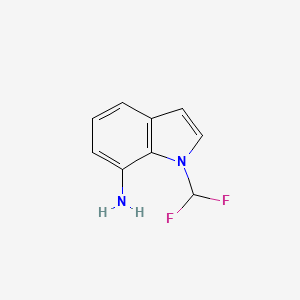
![4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B11820890.png)
![Methyl 2-[methoxy(methoxycarbonyl)amino]acetate](/img/structure/B11820901.png)


![1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11820918.png)

![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)
